(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCCSQWIFBNAHF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2805-55-2 | |
| Record name | NSC54888 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluorobenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Electrophilic Addition Reactions
The electron-withdrawing fluorine substituents enhance the electrophilicity of the α,β-unsaturated carbonyl system, promoting reactions such as:
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Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone system, forming adducts.
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Epoxidation : Reaction with peroxides (e.g., m-CPBA) forms epoxide derivatives.
Nucleophilic Substitution
The carbonyl group undergoes nucleophilic attack due to its polarization:
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Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.
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Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes.
Mechanistic Insights
The reactivity is governed by:
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Conjugation Effects : The planar enone system delocalizes electron density, stabilizing transition states during addition reactions.
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Fluorine Substituent Effects :
Structural Influences on Reactivity
Key bond lengths from single-crystal XRD studies ():
| Bond | Length (Å) | Significance |
|---|---|---|
| O1–C7 (carbonyl) | 1.213(2) | Typical for polarized C=O bonds |
| C8–C9 (α,β-C) | 1.463(3) | Conjugated double bond character |
| F1–C3 (2-F) | 1.360(3) | Strengthens electron withdrawal |
These structural features correlate with observed reaction rates and pathways.
Research Findings
Scientific Research Applications
(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can influence its binding affinity and specificity towards certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Photovoltaic and Electronic Properties
Fluorine substituents enhance electron-withdrawing capacity, critical for optoelectronic applications:
Comparison: The target compound’s 2-F/4-F substitution may offer intermediate electron-withdrawing effects compared to CH-FF (3-F/4-F) and the 2,6-diF analogue. Its planar structure could support nonlinear optical (NLO) properties, though experimental validation is needed .
Crystallographic and Mechanical Properties
Substituents influence crystal packing and mechanical stability:
- Target compound : C–H···F/O interactions dominate, creating rigid sheets .
- Chlorinated analogue (): Larger Cl substituents increase steric hindrance, reducing planarity and weakening intermolecular interactions compared to fluorine .
- Methoxy/ethoxy derivatives (): Bulkier alkoxy groups disrupt packing, lowering melting points and mechanical stability .
Biological Activity
(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a fluorinated chalcone, has garnered attention in recent years due to its potential biological activities, particularly in cancer treatment and as an antioxidant. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a condensation reaction between appropriate aromatic aldehydes and acetophenones. The compound is characterized using various techniques:
- Spectroscopic Methods : Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the molecular structure and purity.
- Crystallography : Single crystal X-ray diffraction provides insights into the molecular arrangement and bonding characteristics.
The compound crystallizes in the centrosymmetric space group P21/c, with notable intermolecular interactions that influence its properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against melanoma cells. Research indicates that this compound exhibits significant antiproliferative effects through several mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, which is associated with the modulation of key proteins such as cyclin B1 and p21. This disruption leads to a halt in cell division and promotes apoptosis .
- Apoptosis Induction : Apoptotic pathways are activated, evidenced by increased levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-xL. The activation of caspases 3/7 further confirms the induction of apoptosis .
The following table summarizes key findings from studies on the biological activity of this compound:
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. Studies suggest that the presence of fluorine atoms enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various cancer cell lines. For instance:
Q & A
Q. What are the optimal synthetic routes for (E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be standardized for reproducibility?
The compound is typically synthesized via Claisen-Schmidt condensation. A validated protocol involves reacting 2-hydroxyacetophenone derivatives with fluorinated benzaldehydes in ethanolic KOH (0.03 mol) at 0–50°C for 2–3 hours . Key parameters for optimization include temperature control (room temperature to mild heating), stoichiometric ratios of reactants, and solvent selection (ethanol or methanol). Purity is confirmed via melting point analysis and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this chalcone derivative?
Standard characterization includes:
- ¹H/¹³C NMR : To confirm the (E)-configuration via coupling constants (J = 15–17 Hz for α,β-unsaturated protons) .
- FT-IR : Peaks at 1640–1680 cm⁻¹ (C=O stretch) and 1600–1620 cm⁻¹ (C=C stretch) .
- XRD : Resolves crystallographic parameters (e.g., space group P212121, unit cell dimensions) for absolute configuration validation .
Q. How can researchers design antimicrobial assays to evaluate this compound’s bioactivity?
Use standardized protocols like:
- Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria and fungi .
- Agar diffusion assays with zones of inhibition measured at 100–200 µg/mL concentrations. Include positive controls (e.g., ciprofloxacin) and solvent-blank corrections .
Advanced Research Questions
Q. What crystallographic software tools are recommended for refining the crystal structure of this compound, and how do they address data contradictions?
SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement. Key steps:
Q. What computational methods are suitable for modeling the nonlinear optical (NLO) properties of this chalcone?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts hyperpolarizability (β) and dipole moments. Key steps:
- Optimize geometry using Gaussian 09 .
- Calculate electronic transitions (TD-DFT) to correlate UV-Vis spectra with NLO activity .
- Compare experimental XRD bond lengths/angles with theoretical values to validate models .
Q. How can docking studies elucidate the mechanism of antifungal action for this compound?
- Target selection : Prioritize fungal CYP51 or β-1,3-glucan synthase via homology modeling .
- Docking software : AutoDock Vina or GOLD with Lamarckian GA parameters.
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., fluconazole). Use PyMOL for interaction visualization (H-bonds, π-π stacking) .
Q. What role do fluorine substituents play in modulating the compound’s electronic properties and bioactivity?
- Electron-withdrawing effects : Fluorine at ortho (2-F) and para (4-F) positions enhances electrophilicity, increasing reactivity in Michael addition or nucleophilic substitution .
- Lipophilicity : LogP calculations (e.g., XLogP3) show fluorination improves membrane permeability, critical for antimicrobial uptake .
Methodological Challenges and Contradictions
Q. How should researchers address discrepancies in reported antimicrobial IC₅₀ values across studies?
- Standardize assays : Use identical microbial strains (ATCC), inoculum size (1.5×10⁸ CFU/mL), and growth media (Mueller-Hinton agar) .
- Control variables : Account for solvent polarity (DMSO vs. ethanol) and pH effects on compound stability .
Q. Why do DFT-predicted bond lengths occasionally deviate from XRD data, and how can this be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
